molecular formula C16H18N2O3 B1669624 Cromakalim CAS No. 94470-67-4

Cromakalim

Katalognummer: B1669624
CAS-Nummer: 94470-67-4
Molekulargewicht: 286.33 g/mol
InChI-Schlüssel: TVZCRIROJQEVOT-LSDHHAIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cromakalim is a potassium channel-opening vasodilator, primarily used for its ability to relax vascular smooth muscle and lower blood pressure. The active isomer of this compound is levthis compound. It acts on ATP-sensitive potassium channels, causing membrane hyperpolarization, which makes it more difficult to excite the smooth muscle cells, thereby causing relaxation .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Cardiovascular Health
    • Vasodilation : Cromakalim has been shown to induce vasodilation by relaxing vascular smooth muscle. Studies involving normotensive volunteers demonstrated that this compound blunted the increase in total peripheral resistance induced by norepinephrine and angiotensin II, indicating its potential for managing hypertension .
    • Heart Failure : Its positive inotropic effects suggest potential applications in treating heart failure, as it may enhance cardiac output without significantly affecting heart rate or causing adverse effects on cardiac contractility .
  • Ocular Health
    • Intraocular Pressure Reduction : Research on a prodrug of this compound (CKLP1) indicated its effectiveness in lowering intraocular pressure in models of glaucoma. It reduced episcleral venous pressure and worked additively with existing ocular hypotensive agents like latanoprost and timolol . This suggests a promising role for this compound derivatives in glaucoma therapy.
  • Neuroprotection
    • Seizure Management : this compound has demonstrated anticonvulsant properties in animal models. It significantly increased the latency to seizure onset and reduced mortality induced by organophosphate compounds, suggesting potential use in managing acute seizures . This opens avenues for further investigation into its neuroprotective applications.
  • Urological Applications
    • Detrusor Muscle Relaxation : this compound has shown efficacy in improving urodynamic outcomes in conditions like overactive bladder by relaxing the detrusor muscle . Its specific action on potassium channels makes it a candidate for treating urinary disorders.

Table 1: Summary of Key Studies on this compound

Study ReferenceApplication AreaKey Findings
Ocular HealthCKLP1 reduced intraocular pressure; additive effects with other hypotensive agents.
Cardiovascular HealthThis compound blunted TPR increases; potential for heart failure management.
NeuroprotectionIncreased latency to seizure onset; reduced mortality from organophosphate exposure.
Urological ApplicationsImproved urodynamic results; effective in relaxing detrusor muscle during bladder contractions.

Wirkmechanismus

Vorbereitungsmethoden

The synthesis of cromakalim involves several steps:

    Reaction of 4-cyanophenol with 2-hydroxy-2-methyl-3-butyne: This reaction likely proceeds through the formation of a propargyl carbocation, which then attacks the aromatic ring. The resulting allylic cation captures the adjacent phenol oxygen, forming the observed product.

    Treatment with aqueous NBS: This step adds the elements of hypobromous acid, forming a bromohydrin as a mixture of trans enantiomers.

    Cyclization to the epoxide: In the presence of sodium hydroxide, the bromohydrin cyclizes to form the epoxide.

    Ring opening with ammonia: This step gives a mixture of trans amino alcohols, which are resolved to obtain the desired enantiomer.

    Acylation with 4-chlorobutyryl chloride: This step forms the chloroamide.

    Formation of the pyrrolidine ring: The anion from the reaction of the amide with sodium hydride displaces the chlorine, forming the pyrrolidine ring, resulting in levthis compound.

Analyse Chemischer Reaktionen

Cromakalim undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are common in the metabolic pathways of this compound.

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

    Cyclization Reactions: As seen in its synthesis, this compound undergoes cyclization to form the pyrrolidine ring.

Common reagents and conditions used in these reactions include sodium hydroxide, ammonia, and 4-chlorobutyryl chloride. The major products formed from these reactions include the bromohydrin, epoxide, and the final pyrrolidine ring structure .

Vergleich Mit ähnlichen Verbindungen

Cromakalim is compared with other potassium channel openers such as pinacidil and minoxidil:

    Pinacidil: Like this compound, pinacidil is a potassium channel opener with vasodilatory properties.

    Minoxidil: Minoxidil is another potassium channel opener used primarily for its vasodilatory effects.

    Nicorandil: Nicorandil is a potassium channel opener with both vasodilatory and anti-ischemic properties.

This compound’s uniqueness lies in its high potency and specificity for ATP-sensitive potassium channels, making it a valuable compound in both research and therapeutic applications .

Biologische Aktivität

Cromakalim is a potassium channel opener that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neuromuscular disorders. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant research findings.

This compound primarily acts by opening ATP-sensitive potassium (KATP_{ATP}) channels, which leads to hyperpolarization of the cell membrane. This hyperpolarization reduces calcium ion influx through voltage-dependent calcium channels, ultimately affecting cellular excitability and contractility. The drug has been shown to influence various physiological responses, including muscle relaxation and cytotoxic effects in cancer cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its analogues. For instance, a study evaluated several synthetic this compound analogues for their cytotoxic effects on human cervical carcinoma HeLa cells. The most potent analogue (compound 6) exhibited an IC50_{50} value of 138 µM and induced significant apoptosis through a caspase-dependent pathway. This was characterized by increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2), alongside DNA damage as evidenced by comet assays .

Table 1: Cytotoxicity of this compound Analogues on HeLa Cells

CompoundIC50_{50} (µM)
Compound 1>300
Compound 2No effect
Compound 3>300
Compound 4224
Compound 5No effect
Compound 6 138
Compound 7174

Neuromuscular Effects

This compound has also been investigated for its effects in neuromuscular disorders. It has been shown to repolarize muscle fibers in patients with hypokalemic periodic paralysis. This action is crucial as it helps restore normal muscle function during episodes of paralysis .

Pharmacological Studies

In pharmacological studies, this compound demonstrated dualistic actions depending on the presence of ATP. In the presence of ATP, it acts as an agonist to increase KATP_{ATP} currents; however, in its absence, it can inhibit these currents. This duality suggests that the therapeutic effects may vary based on cellular conditions .

Case Studies and Clinical Applications

  • This compound in Cancer Therapy : A study involving HeLa cells showed that treatment with compound 6 led to significant morphological changes indicative of apoptosis after 48 hours, demonstrating its potential as an anticancer agent .
  • Respiratory Effects : this compound has been noted for its protective effects against asphyxia induced by histamine aerosol in guinea pigs, highlighting its potential utility in respiratory conditions .
  • Vascular Effects : Research indicates that this compound can relax vascular smooth muscle, making it a candidate for treating conditions like hypertension and angina due to its ability to inhibit noradrenaline-induced contractions in vascular tissues .

Eigenschaften

CAS-Nummer

94470-67-4

Molekularformel

C16H18N2O3

Molekulargewicht

286.33 g/mol

IUPAC-Name

(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1

InChI-Schlüssel

TVZCRIROJQEVOT-LSDHHAIUSA-N

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Isomerische SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Kanonische SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Aussehen

Solid powder

Key on ui other cas no.

94535-50-9

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BRL 38226
BRL 38227
BRL-34915
BRL-38226
BRL-38227
BRL38226
BRL38227
Cromakalim
Cromakalim, (3R-cis)-Isomer
Cromakalim, (3R-trans)-Isomer
Cromakalim, (3S-cis)-Isomer
Cromakalim, (3S-trans)-Isomer
Cromakalim, (trans)-Isomer
Lemakalim
Levcromakalim

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1(C)Oc2ccc(C#N)cc2C(N2CCCC2=O)C1O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cromakalim
Reactant of Route 2
Cromakalim
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cromakalim
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cromakalim
Reactant of Route 5
Reactant of Route 5
Cromakalim
Reactant of Route 6
Reactant of Route 6
Cromakalim

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.